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molecular formula C13H13N B8721660 2-Methyl-6-(2-methylphenyl)pyridine CAS No. 112432-86-7

2-Methyl-6-(2-methylphenyl)pyridine

Cat. No. B8721660
M. Wt: 183.25 g/mol
InChI Key: NFSYCAPVOPVTAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cc1cccc(-c2ccccc2Cl)n1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:15][c:16]1[c:17]([CH:18]=[O:19])[cH:20][cH:21][cH:22][cH:23]1.[Cl:1][c:2]1[c:3](-[c:8]2[cH:9][cH:10][cH:11][c:12]([CH3:14])[n:13]2)[cH:4][cH:5][cH:6][cH:7]1>>[c:2]1([CH3:15])[c:3](-[c:8]2[cH:9][cH:10][cH:11][c:12]([CH3:14])[n:13]2)[cH:4][cH:5][cH:6][cH:7]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1ccccc1C=O
Name
Cc1cccc(-c2ccccc2Cl)n1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1cccc(-c2ccccc2Cl)n1

Outcomes

Product
Name
Type
product
Smiles
Cc1cccc(-c2ccccc2C)n1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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